Physicochemical and Solubility Profile of WAY-271999
WAY-271999 exhibits a distinct physicochemical profile that is essential for its handling in biochemical assays. Its solubility in DMSO is specified as ≥10 mM, a critical parameter for preparing concentrated stock solutions for in vitro studies . This solubility is a defined property of the specific salt and crystal form of the compound as supplied. The calculated partition coefficient (cLogP) is 2.7, indicating moderate lipophilicity [1]. This profile is compared to the broader class of pyridazinone c-Met inhibitors, where solubility and lipophilicity are known to vary significantly based on substituent effects, directly impacting cellular permeability and assay compatibility [2].
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | ≥10 mM |
| Comparator Or Baseline | Class of pyridazinone c-Met inhibitors (various reported solubilities) |
| Quantified Difference | Specific, defined solubility for this compound. |
| Conditions | Solubility testing as per vendor specification. |
Why This Matters
This defined solubility ensures consistent preparation of assay-ready solutions, a prerequisite for reproducible experimental outcomes that cannot be assumed for alternative compounds with undefined or different solubility profiles.
- [1] PubChem. (n.d.). Compound Summary for CID 653448: 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid. View Source
- [2] Liu, Y., et al. (2016). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 108, 322-333. View Source
